N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-17(14-7-4-3-5-8-14)19(21)20-12-16-11-15(13-23-16)18-9-6-10-22-18/h3-11,13,17H,2,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXZPTMOGXEDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in areas like anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism by which N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to several classes of molecules with shared structural motifs, including thiophene derivatives, 1,3,4-oxadiazoles, and sulfonamide-containing analogs. Below is a detailed analysis:
Structural Analogues with Antifungal Activity
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Features : Contains a furan-2-yl group linked to a 1,3,4-oxadiazole core and a sulfonamide substituent.
- Biological Activity : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis in fungal pathogens .
- Comparison : Both compounds incorporate a furan moiety, which may enhance binding to fungal targets. However, LMM11’s oxadiazole and sulfonamide groups differ from the thiophene-phenylbutanamide structure of the target compound, suggesting divergent mechanisms of action.
Thiophene Derivatives with Antiproliferative Activity
Compounds 26–29 (Thiophene-sulfonamide hybrids)
- Structural Features : Thiophene cores conjugated with sulfonamide, pyrimidine, or benzothiazole groups.
- Biological Activity : Demonstrated potent antiproliferative effects against human breast cancer (IC50 ~9–10 µM), outperforming doxorubicin (IC50 ~30 µM) .
- Comparison : The target compound’s thiophene-furan system may similarly engage in π-π stacking or hydrogen bonding with cancer targets. However, the absence of sulfonamide or pyrimidine groups in the target compound could limit its potency compared to these derivatives.
Butanamide Backbone Analogues
Compound 17 (4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide)
- Structural Features : Shares the butanamide backbone but substitutes the furan-thiophene-methyl group with a simpler thiophen-2-yl and trifluoromethylphenyl moiety.
- Synthesis : Prepared via nucleophilic substitution reactions, emphasizing scalability .
- Comparison : The trifluoromethyl group in Compound 17 enhances lipophilicity and metabolic stability, whereas the target compound’s furan-thiophene system may offer improved binding specificity to heterocycle-recognizing enzymes.
Heterocyclic Sulfonamide Derivatives
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
- Structural Features : Combines a butanamide chain with a thiazole ring and sulfonamide group.
- Relevance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while thiazole rings contribute to antimicrobial activity .
- Comparison : The target compound lacks sulfonamide and thiazole groups but incorporates furan and thiophene, which may target different biological pathways.
Data Table: Key Structural and Functional Comparisons
Discussion of Pharmacological Implications
- Furan-Thiophene Synergy : The hybrid furan-thiophene system in the target compound may enhance binding to enzymes or receptors that recognize conjugated heterocycles, as seen in antifungal and anticancer analogs .
- Limitations : Absence of sulfonamide or trifluoromethyl groups might reduce metabolic stability or potency relative to comparators .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include furan and thiophene moieties. These components are known for their biological activities, making this compound a candidate for further investigation in various therapeutic areas, particularly in anticancer and anti-inflammatory research.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This compound exhibits distinct electronic properties due to the conjugation between the furan and thiophene rings, which can influence its biological activity.
Anticancer Properties
Research indicates that compounds containing furan and thiophene rings can exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.
In vitro studies have demonstrated that this compound can interact with key enzymes involved in cancer cell metabolism, potentially leading to reduced growth rates in cancerous cells. The mechanism of action likely involves the inhibition of enzymes crucial for nucleotide synthesis or DNA repair processes.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar heterocyclic frameworks have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth or inflammatory pathways.
- Receptor Modulation : It may interact with receptors involved in cellular signaling, altering downstream effects that lead to apoptosis or reduced inflammation.
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound could exert protective effects against oxidative damage.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast cancer) | 5 | Enzyme inhibition |
| Standard Chemotherapeutic | MCF7 | 15 | DNA damage |
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps in synthesizing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Intermediate preparation : Synthesis of furan-2-yl-thiophene derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Functionalization : Introduction of the methyl group via nucleophilic substitution or alkylation.
Acylation : Reaction with 2-phenylbutanoyl chloride under anhydrous conditions using a base (e.g., triethylamine) in solvents like dichloromethane or DMF .
- Key Considerations :
- Purification via column chromatography or recrystallization.
- Reaction monitoring using TLC and NMR .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the furan, thiophene, and amide groups. For example, the amide proton appears as a singlet at δ 8.1–8.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 403.5) .
- X-ray Crystallography : For crystalline derivatives, SHELX or WinGX software refines bond lengths and angles .
Q. What are the primary chemical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : Thiophene rings may oxidize to sulfoxides using HO/acetic acid .
- Reduction : Amide groups can be reduced to amines with LiAlH .
- Electrophilic Substitution : Bromination at the thiophene ring with Br/FeBr .
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Correlation-Energy Models : Colle-Salvetti functional evaluates electron correlation effects, critical for understanding reactivity .
- Example Data :
| Property | Calculated Value |
|---|---|
| HOMO (eV) | -5.2 |
| LUMO (eV) | -1.8 |
| Dipole Moment | 3.6 Debye |
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the phenyl group with electron-withdrawing groups (e.g., -NO) to enhance antimicrobial activity .
- Introduce sulfonyl groups to improve solubility and receptor binding .
- Assays :
- Enzyme Inhibition : Measure IC values against kinases or proteases.
- Cellular Uptake : Fluorescence tagging with dansyl chloride for confocal microscopy .
Q. How can researchers resolve contradictions in experimental vs. computational data?
- Methodological Answer :
- Case Study : If observed reactivity conflicts with DFT predictions:
Re-evaluate Solvent Effects : Use polarizable continuum models (PCM) in simulations.
Experimental Validation : Repeat reactions under inert atmospheres to exclude oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
